Cas no 303127-80-2 (4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside)

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside is a glycosidic derivative featuring a benzyl-protected glucose moiety linked to a 4-methoxyphenyl aglycone. This compound is primarily utilized in synthetic organic chemistry and glycoscience research, serving as a key intermediate in the preparation of complex carbohydrates and glycoconjugates. The benzyl group at the 3-position provides selective protection, enabling further functionalization at other hydroxyl sites. Its stable β-D-glucopyranoside configuration ensures compatibility with glycosylation reactions, making it valuable for studying enzymatic and chemical glycosylation mechanisms. The 4-methoxyphenyl group enhances solubility in organic solvents, facilitating purification and handling. This compound is particularly useful in the development of glycosidase inhibitors and carbohydrate-based pharmaceuticals.
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside structure
303127-80-2 structure
商品名:4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside
CAS番号:303127-80-2
MF:C20H24O7
メガワット:376.40036
MDL:MFCD08276395
CID:299412
PubChem ID:87558301

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside 化学的及び物理的性質

名前と識別子

    • b-D-Glucopyranoside,4-methoxyphenyl 3-O-(phenylmethyl)-
    • 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside
    • (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol
    • -<small>D<
    • M1641
    • HY-W145589
    • A876228
    • 303127-80-2
    • 4-Methoxyphenyl 3-O-Benzyl-
    • CS-0226015
    • DTXSID50441606
    • MFCD08276395
    • AS-70130
    • T72260
    • A-D-glucopyranoside
    • (2R,3R,4S,5R,6S)-4-(BENZYLOXY)-2-(HYDROXYMETHYL)-6-(4-METHOXYPHENOXY)OXANE-3,5-DIOL
    • (2R,3R,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol
    • beta-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)-
    • AKOS027320255
    • J-017901
    • CZPFTCBIXZWFIZ-LTFPLMDUSA-N
    • 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside
    • MDL: MFCD08276395
    • インチ: InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18-,19+,20-/m1/s1
    • InChIKey: CZPFTCBIXZWFIZ-LTFPLMDUSA-N
    • ほほえんだ: COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)OCC3=CC=CC=C3)O

計算された属性

  • せいみつぶんしりょう: 376.15200
  • どういたいしつりょう: 376.15220310g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 421
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 97.6Ų
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 141.0 to 146.0 deg-C
  • ふってん: 599.2±50.0 °C at 760 mmHg
  • フラッシュポイント: 316.2±30.1 °C
  • 屈折率: 1.613
  • PSA: 97.61000
  • LogP: 1.09840
  • じょうきあつ: 0.0±1.8 mmHg at 25°C

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside セキュリティ情報

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1042746-1g
ß-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)-
303127-80-2 98.0%
1g
$780 2024-06-07
abcr
AB250259-1 g
4-Methoxyphenyl 3-O-benzyl-beta-D-glucopyranoside; .
303127-80-2
1 g
€395.60 2023-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1641-1G
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside
303127-80-2 >98.0%(HPLC)
1g
¥840.00 2024-04-16
Biosynth
MM60612-1000 mg
4-Methoxyphenyl 3-O-benzyl-b-D-glucopyranoside
303127-80-2
1g
$330.33 2023-01-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M862533-1g
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside
303127-80-2 ≥98%(HPLC)
1g
961.20 2021-05-17
Biosynth
MM60612-500 mg
4-Methoxyphenyl 3-O-benzyl-b-D-glucopyranoside
303127-80-2
500MG
$190.58 2023-01-03
1PlusChem
1P00303C-250mg
β-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)-
303127-80-2 ≥ 98% (HPLC)
250mg
$264.00 2025-02-19
eNovation Chemicals LLC
Y1042746-250mg
ß-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)-
303127-80-2 98.0%
250mg
$510 2025-03-20
eNovation Chemicals LLC
Y1042746-1g
ß-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)-
303127-80-2 98.0%
1g
$175 2025-03-01
eNovation Chemicals LLC
Y1042746-25mg
ß-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)-
303127-80-2 98.0%
25mg
$245 2025-03-14

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside 関連文献

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranosideに関する追加情報

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside: A Promising Scaffold for Targeted Drug Development

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside represents a unique glycosylated derivative with significant structural complexity and functional versatility. This compound, identified by CAS No. 303127-80-2, is a β-D-glucopyranoside derivative featuring a 4-methoxyphenyl group attached to the anomeric carbon via a benzyl ether linkage. The molecular architecture combines aromatic substituents with a carbohydrate backbone, creating a scaffold with potential applications in medicinal chemistry and biotechnology.

Recent studies have highlighted the importance of glycosylated compounds in drug design, particularly in modulating bioavailability and targeting specific cellular pathways. 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside exhibits structural similarities to natural glycosides, which are known for their roles in plant defense mechanisms and human metabolism. The presence of the 4-methoxyphenyl group introduces additional steric and electronic effects, potentially enhancing interactions with biological targets.

Advances in synthetic methodologies have enabled the efficient preparation of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside, with recent work focusing on catalytic glycosylation strategies. A 2023 study published in Journal of Organic Chemistry demonstrated the use of Lewis acid-catalyzed reactions to achieve high yields of this compound. The benzyl ether linkage provides a protective group that can be selectively removed under mild conditions, offering flexibility in further functionalization.

Structural analysis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside reveals its potential as a precursor for developing bioactive molecules. The β-D-glucopyranoside core is a key component in many glycosaminoglycans and glycoproteins, suggesting possible applications in regenerative medicine and drug delivery systems. The 4-methoxyphenyl substituent may also contribute to antioxidant properties, as methoxy groups are known to enhance radical scavenging capabilities.

Recent computational studies have explored the molecular interactions of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside with potential biological targets. Molecular docking simulations have identified its affinity for specific protein domains, including those involved in inflammatory responses and cell signaling. These findings align with the growing interest in glycoconjugates as modulators of immune pathways.

Applications of this compound extend to the development of prodrugs and targeted therapies. The benzyl ether linkage can be strategically modified to improve solubility and metabolic stability, while the aromatic substituent may facilitate drug-target interactions. Recent work in Advanced Drug Delivery Reviews has emphasized the role of glycosylated scaffolds in enhancing the pharmacokinetic profiles of therapeutic agents.

Experimental data from 2024 studies indicate that 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside exhibits promising biocompatibility profiles. In vitro assays have demonstrated its low cytotoxicity toward mammalian cell lines, suggesting potential for use in biocompatible materials and pharmaceutical formulations. These properties make it a valuable candidate for applications in tissue engineering and controlled drug release systems.

The synthesis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside has also been optimized for scalability and environmental sustainability. Green chemistry approaches, such as the use of biocatalysts and solvent-free conditions, have been successfully applied to its preparation. These advancements align with the increasing demand for eco-friendly synthetic methods in pharmaceutical research.

Further research is needed to fully characterize the biological activities of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside. Ongoing studies are investigating its potential as a scaffold for developing anti-inflammatory agents and antimicrobial compounds. The unique combination of aromatic substituents and a carbohydrate backbone positions this molecule as a promising candidate for multifunctional drug design.

In conclusion, 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside represents an important advancement in the field of glycochemistry. Its structural features and functional versatility make it a valuable tool for exploring new therapeutic strategies. Continued research into its biological properties and synthetic potential will likely expand its applications in both academic and industrial settings.

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